5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Description
5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a piperidine derivative featuring three critical functional groups:
- tert-Butoxycarbonyl (Boc) group at position 1: A common protecting group for amines, enhancing stability during synthesis .
- Carboxylic acid at position 3: Provides acidity and reactivity for further derivatization.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as an intermediate for kinase inhibitors or phosphorylated bioactive molecules.
Properties
Molecular Formula |
C13H24NO5P |
|---|---|
Molecular Weight |
305.31 g/mol |
IUPAC Name |
5-dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H24NO5P/c1-13(2,3)19-12(17)14-7-9(11(15)16)6-10(8-14)20(4,5)18/h9-10H,6-8H2,1-5H3,(H,15,16) |
InChI Key |
PUZZHPSUZXVQHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)P(=O)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of protecting groups, such as tert-butoxycarbonyl (Boc), to protect reactive sites during intermediate steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations:
Ring Size : The target compound’s piperidine core (6-membered) offers greater conformational flexibility compared to the pyrrolidine analog (5-membered), reducing ring strain and altering pharmacokinetics .
The Boc group is shared with and , indicating common synthetic strategies for amine protection .
Reactivity : The carboxylic acid at position 3 allows for coupling reactions, similar to , but the phosphoryl group introduces unique reactivity (e.g., phosphorylation or chelation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
